molecular formula C23H26F2O5 B14100458 [2-(6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

[2-(6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

Cat. No.: B14100458
M. Wt: 420.4 g/mol
InChI Key: YXASFOVLXBFEEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate involves multiple steps:

    Acetylation: Starting with 11α,17α,21-trihydroxy-pregna-4-ene-3,20-dione (hydrocortisone), acetylation of the 21-hydroxy group is performed.

    Sulfonylation and Elimination: The 11-hydroxy group is sulfonylated and eliminated to form a 9(11)-double bond.

    Fluorination: The 6β-position is fluorinated, followed by hydrolysis to yield 6β-fluoro-17α,21-dihydroxy-pregna-4,9(11)-diene-3,20-dione 17α,21-diacetate.

    Epoxidation and Addition: The compound undergoes epoxidation and addition with hydrogen fluoride to form 6α,9α-difluoro-11β,17α,21-trihydroxy-pregna-4-ene-3,20-dione 17α,21-diacetate.

    Dehydrogenation and Elimination: Finally, dehydrogenation and elimination reactions are performed to yield the desired product.

Industrial Production Methods

Industrial production of difluprednate follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Difluprednate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Fluorination at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Fluorinating Agents: Hydrogen fluoride, diethylaminosulfur trifluoride.

Major Products

The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the parent compound, which retain the anti-inflammatory properties of difluprednate .

Scientific Research Applications

Difluprednate has a wide range of applications in scientific research:

Mechanism of Action

Difluprednate exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of inflammatory cell migration. The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: Another corticosteroid with similar anti-inflammatory properties but less potent than difluprednate.

    Dexamethasone: A highly potent corticosteroid used in various inflammatory conditions.

    Fluorometholone: A corticosteroid with a similar structure but different pharmacokinetic properties.

Uniqueness

Difluprednate is unique due to its high potency and prolonged duration of action, making it particularly effective in treating severe inflammatory conditions. Its fluorinated structure enhances its stability and bioavailability compared to other corticosteroids .

Properties

Molecular Formula

C23H26F2O5

Molecular Weight

420.4 g/mol

IUPAC Name

[2-(6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C23H26F2O5/c1-12(26)30-11-19(28)15-5-4-14-16-9-18(24)17-8-13(27)6-7-22(17,3)23(16,25)20(29)10-21(14,15)2/h5-8,14,16,18,20,29H,4,9-11H2,1-3H3

InChI Key

YXASFOVLXBFEEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C

Origin of Product

United States

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